

experimental setup for reactions involving 1-Azacyclododecan-2-one, 1-methyl-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Azacyclododecan-2-one, 1-methyl-

Cat. No.: B12070492

[Get Quote](#)

Application Notes and Protocols for 1-Azacyclododecan-2-one, 1-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azacyclododecan-2-one, 1-methyl-, also known as N-methyl laurylactam, is a methylated derivative of the 12-membered lactam, laurylactam. While information on the specific reactions and applications of this N-methylated derivative is limited in publicly available literature, its structural features suggest potential utility in various fields of chemical synthesis and drug discovery. This document provides an overview of the synthesis of the parent compound, general protocols for N-methylation of lactams that can be adapted for its preparation, and discusses its potential applications based on the known reactivity of related compounds.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 1-methyl-1-azacyclododecan-2-one is scarce, the properties of the parent compound, 1-azacyclododecan-2-one, provide a useful reference.

Table 1: Physicochemical Properties of 1-Azacyclododecan-2-one

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO	[1]
Molecular Weight	183.29 g/mol	[1]
CAS Number	1202-71-7	[1]
Appearance	White solid	[2]
Melting Point	98-100 °C	[2]
Solubility	Soluble in water and organic solvents	[2]

Spectroscopic data for the parent compound is available and can serve as a baseline for the characterization of its N-methylated derivative.

Synthesis Protocols

Synthesis of the Precursor: 1-Azacyclododecan-2-one (Laurylactam)

The parent lactam is a commercially available compound. Its synthesis is typically achieved through the Beckmann rearrangement of cyclododecanone oxime.

General Protocol for N-Methylation of Lactams

The following is a general procedure for the N-methylation of lactams, which can be optimized for the synthesis of 1-methyl-1-azacyclododecan-2-one.

Materials:

- 1-Azacyclododecan-2-one
- Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide)
- Methylating agent (e.g., Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄))

- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Quenching agent (e.g., saturated aqueous ammonium chloride solution)
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-azacyclododecan-2-one in the chosen anhydrous aprotic solvent in a flame-dried flask equipped with a magnetic stirrer.
- Deprotonation: Cool the solution in an ice bath (0 °C). Add the strong base portion-wise to the solution. The reaction mixture is typically stirred at this temperature for 30-60 minutes to allow for the complete formation of the lactam anion.
- Methylation: Add the methylating agent dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
- Washing: Wash the combined organic layers with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by a suitable method, such as column chromatography or distillation, to yield pure 1-methyl-1-azacyclododecan-2-one.

Table 2: Representative Reaction Conditions for N-Methylation of Lactams

Lactam Substrate	Base	Methylating Agent	Solvent	Temperature	Yield (%)
General Lactam	NaH	CH ₃ I	THF	0 °C to rt	Varies
General Lactam	KHMDS	(CH ₃) ₂ SO ₄	DMF	0 °C to rt	Varies

Note: These are general conditions and require optimization for the specific substrate.

Potential Applications and Experimental Setups

While specific documented reactions involving 1-methyl-1-azacyclododecan-2-one are not readily found, its structure as an N-substituted lactam suggests several potential applications.

Reagent in Organic Synthesis

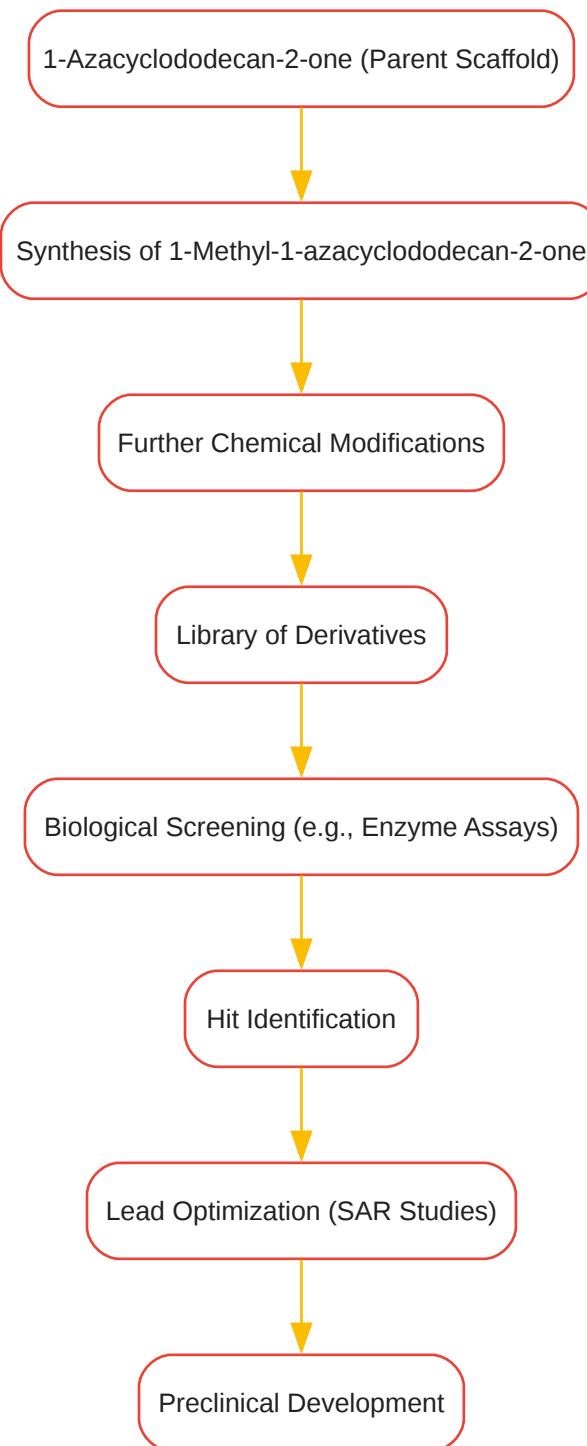
N-methyl lactams can serve as polar aprotic solvents and as reagents in various organic transformations. The presence of the methyl group on the nitrogen atom prevents self-condensation and can influence the stereochemical outcome of reactions involving the lactam ring.

Potential Reactions:

- Alpha-Functionalization: The protons on the carbon alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles.
- Ring-Opening Reactions: The lactam can undergo nucleophilic attack at the carbonyl carbon, leading to ring-opened products which are valuable synthetic intermediates.

Experimental Workflow for Alpha-Functionalization:

Caption: General workflow for the alpha-functionalization of 1-methyl-1-azacyclododecan-2-one.


Monomer in Polymerization Reactions

N-substituted lactams can be used in ring-opening polymerization to produce polyamides with modified properties. The N-methyl group would prevent hydrogen bonding between polymer chains, potentially leading to polymers with lower melting points and increased solubility compared to polyamides derived from unsubstituted lactams.

Precursor for Bioactive Molecules and Drug Development

The 1-azacyclododecane scaffold is present in some biologically active compounds. Modification of the lactam, including N-methylation, can be a strategy to explore structure-activity relationships (SAR) in drug discovery programs. The N-methyl group can influence the compound's conformation, lipophilicity, and metabolic stability, which are critical parameters for drug candidates.

Drug Development Logic:

[Click to download full resolution via product page](#)

Caption: Logical progression for utilizing 1-methyl-1-azacyclododecan-2-one in a drug discovery program.

Conclusion

1-Methyl-1-azacyclododecan-2-one represents a potentially valuable, yet underexplored, chemical entity. The protocols and potential applications outlined in this document are based on established chemical principles and the known reactivity of related N-substituted lactams. Researchers and scientists are encouraged to adapt and optimize these general procedures to explore the full synthetic potential of this compound. Further investigation into its reactivity and biological activity is warranted to uncover novel applications in organic synthesis, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Azacyclododecan-2-one | C11H21NO | CID 12528084 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1202-71-7,1-Azacyclododecan-2-one | lookchem [lookchem.com]
- To cite this document: BenchChem. [experimental setup for reactions involving 1-Azacyclododecan-2-one, 1-methyl-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12070492#experimental-setup-for-reactions-involving-1-azacyclododecan-2-one-1-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com